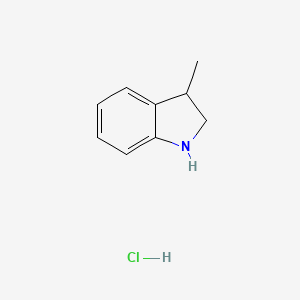

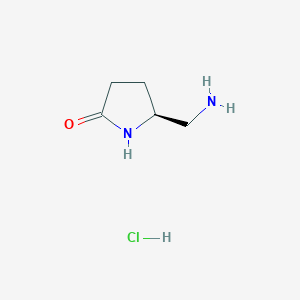

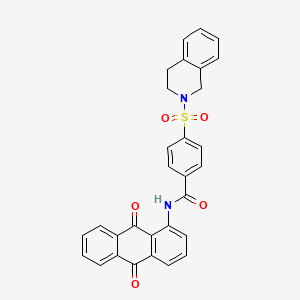

![molecular formula C11H16N2O2S2 B2970606 2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-72-2](/img/structure/B2970606.png)

2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thienopyrimidines are a class of compounds that have a pyrimidine ring fused with a thiophene ring . They are known for their wide spectrum of biological properties .

Synthesis Analysis

Thienopyrimidines can be synthesized from various precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis

The molecular structure of thienopyrimidines involves a pyrimidine ring fused with a thiophene ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions due to the presence of reactive sites on the pyrimidine and thiophene rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thienopyrimidine would depend on its exact structure. For example, the presence of different substituents can affect properties such as solubility and stability .科学的研究の応用

Synthesis Methods

The scientific research surrounding 2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one primarily focuses on its synthesis methods and potential applications, excluding direct references to drug use, dosage, or side effects. A notable study in this field reported a highly regioselective synthesis approach for creating a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This method involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding products with various 6-substituents (methyl or aryl groups) and 3-substituents (alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups) in good yields (dos Santos et al., 2015).

Antitumor Activity

Further research into thieno[3,2-d]pyrimidin derivatives highlights their synthesis and evaluation for antitumor activity. A study synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests a promising application of these compounds in cancer research (Hafez & El-Gazzar, 2017).

Green Synthesis Approaches

The development of green chemistry methods for synthesizing pyrimidine derivatives also represents a significant area of interest. One study describes the synthesis of novel pyrido[2,3-d]pyrimidine derivatives through a one-pot, three-component approach using a nanocatalyst under solvent-free conditions. This method emphasizes the importance of environmentally friendly chemistry practices while achieving high yields and short reaction times (Mohsenimehr et al., 2014).

Chemical Properties and Reactions

The chemical properties and reactions of pyrimidin-4-one derivatives have been extensively studied, providing insights into their potential applications. Research on benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one reveals diverse polymorphic forms and hydrogen-bonding patterns, which could influence the development of pharmaceutical compounds and materials science applications (Glidewell et al., 2003).

作用機序

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Related compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, potentially leading to halted cell proliferation .

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S2/c1-3-16-11-12-8-4-7-17-9(8)10(14)13(11)5-6-15-2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTXYZVGRUQLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1CCOC)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

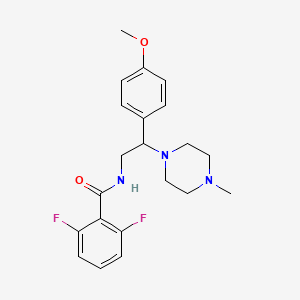

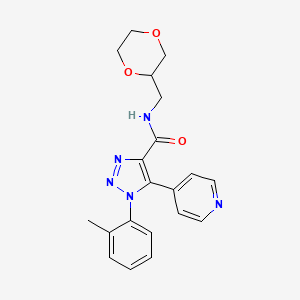

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)

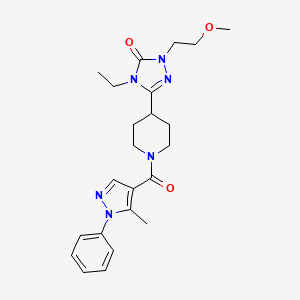

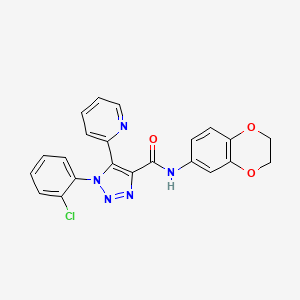

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)

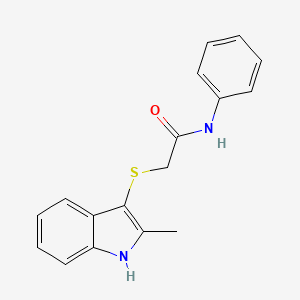

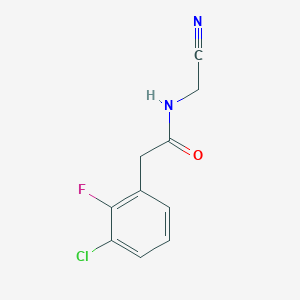

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)

![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)